molecular formula C22H11N5O3 B11669365 4-Nitro-5-[3-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile

4-Nitro-5-[3-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile

Cat. No.: B11669365
M. Wt: 393.4 g/mol
InChI Key: WYGFINUNWFLJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-5-[3-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a quinoxaline moiety, a nitro group, and dicarbonitrile functionalities, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-5-[3-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-5-[3-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The phenoxy and quinoxaline moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the phenoxy or quinoxaline rings.

Scientific Research Applications

4-Nitro-5-[3-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitro-5-[3-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the nitro group can participate in redox reactions, affecting cellular processes. The compound’s ability to modulate signaling pathways and gene expression contributes to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-5-[3-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile is unique due to its combination of nitro, phenoxy, and dicarbonitrile functionalities, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H11N5O3

Molecular Weight

393.4 g/mol

IUPAC Name

4-nitro-5-(3-quinoxalin-2-ylphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C22H11N5O3/c23-11-15-9-21(27(28)29)22(10-16(15)12-24)30-17-5-3-4-14(8-17)20-13-25-18-6-1-2-7-19(18)26-20/h1-10,13H

InChI Key

WYGFINUNWFLJKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)OC4=C(C=C(C(=C4)C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.